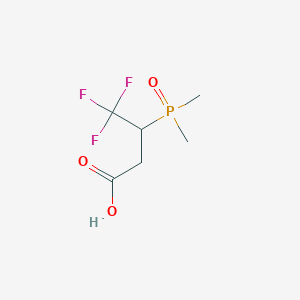

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid

Descripción

Propiedades

IUPAC Name |

3-dimethylphosphoryl-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3O3P/c1-13(2,12)4(3-5(10)11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSFXCKHKNFNAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid typically involves the reaction of dimethylphosphoryl chloride with 4,4,4-trifluorobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Aplicaciones Científicas De Investigación

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and membranes .

Comparación Con Compuestos Similares

2-Amino-4,4,4-trifluorobutanoic Acid

Comparison :

- Substituent Effects: The dimethylphosphoryl group at C3 in the target compound replaces the amino group, introducing greater polarity and hydrogen-bonding capacity. This may reduce membrane permeability compared to the amino analog but improve solubility in aqueous environments.

- Acidity: The phosphoryl group (pKa ~1–2) is more acidic than the amino group (pKa ~9–10), altering the compound’s ionization state under physiological conditions.

Ethyl 3-Amino-4,4-difluorobutanoate

Comparison :

- Functional Groups: The dimethylphosphoryl group introduces steric hindrance and polarity absent in the esterified amino analog, likely affecting reactivity in coupling reactions.

3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride

Comparison :

- Phosphoryl vs. Amino Group: The phosphoryl group in the target compound may disrupt peptide backbone hydrogen bonding, limiting its use as a direct amino acid substitute. However, it could serve as a phosphonate mimic in enzyme inhibitor design.

Physicochemical and Functional Differences

Table 1: Key Properties of Compared Compounds

| Compound | Substituents (Positions) | pKa (Carboxyl) | LogP | Key Applications |

|---|---|---|---|---|

| 3-Dimethylphosphoryl-4,4,4-TFB* | PO(CH₃)₂ (C3), CF₃ (C4) | ~1.5–2.5† | ~0.8† | Enzyme inhibitors, surfactants |

| 2-Amino-4,4,4-TFB | NH₂ (C2), CF₃ (C4) | ~2.5–3.5 | ~1.2 | Peptide synthesis, bioisosteres |

| Ethyl 3-Amino-4,4-difluorobutanoate | NH₂ (C3), CF₂ (C4), COOEt (C1) | ~3.0–4.0 | ~1.5 | Intermediate for β-amino acids |

| 3-Amino-4,4,4-TFB Hydrochloride | NH₃⁺Cl⁻ (C3), CF₃ (C4) | ~1.8–2.8 | ~-0.3 | Peptide modification, drug discovery |

*TFB = trifluorobutanoic acid; †Estimated based on structural analogs.

Actividad Biológica

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid (CAS No. 2445786-55-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid features a dimethylphosphoryl group attached to a trifluorobutanoic acid moiety. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

| Property | Value |

|---|---|

| IUPAC Name | 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid |

| Molecular Formula | C7H10F3NO4P |

| Molecular Weight | 241.13 g/mol |

| CAS Number | 2445786-55-8 |

The biological activity of 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid is primarily attributed to its interaction with various enzymatic pathways. The phosphoryl group can mimic phosphate groups in biochemical reactions, potentially inhibiting or altering enzyme functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.

- Signal Transduction : It could interfere with signaling pathways by modulating protein phosphorylation states.

Biological Activity

Research indicates that 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. For example, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several phosphonates including 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

- In vitro Anti-inflammatory Study : In a controlled laboratory setting, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide levels at concentrations above 10 µM .

- Pharmacokinetics : A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models. It was found to have moderate bioavailability with rapid distribution and elimination rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.